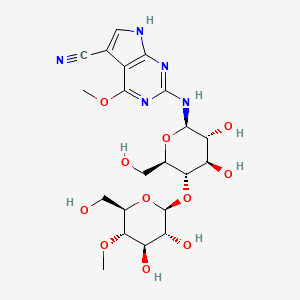
Dapiramicin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dapiramicin B is a natural product found in Micromonospora with data available.
Wissenschaftliche Forschungsanwendungen
Total Synthesis of Dapiramicin B
This compound is a nucleoside antibiotic with a distinctive N-glycoside linkage. The first total synthesis of this compound has been achieved through a palladium-catalyzed coupling reaction, demonstrating its potential for medicinal use and further chemical exploration (Ohno et al., 2006).
Cancer Stem Cell Reduction
The reduction of cancer stem cells, known to contribute to chemoresistance, is a key target in cancer therapy. Research involving anti-inflammatory combinatorial treatment (DA) using doxorubicin and aspirin has shown promising results. This approach significantly decreased the proportion of cancer stem cells and colony-forming ability, suggesting a potential application of this compound or its derivatives in cancer treatment strategies (Khoo et al., 2019).
Signaling Pathways Activated by Daunorubicin
Daunorubicin, a compound related to this compound, activates multiple signaling events in acute nonlymphocytic leukemia treatment. These signaling events, regulated by various lipid products and oncogenes, provide insights into the cellular response to this compound and its potential application in leukemia treatment (Laurent & Jaffrézou, 2001).
Cathelicidin Peptides in Cystic Fibrosis
Research on cathelicidin peptides, which display significant antimicrobial properties, has relevance to this compound due to its potential antimicrobial applications. These peptides show efficacy against antibiotic-resistant pathogens, hinting at the possible use of this compound in treating resistant bacterial infections, particularly in cystic fibrosis (Saiman et al., 2001).
Adverse Events Prediction in Gene Expression
Exploring gene expression profiles in response to drug treatments can help predict potential adverse events, which is crucial for the safe application of new drugs like this compound. Understanding the genetic response to such treatments can guide the development of this compound, ensuring its efficacy and safety (Ulrich-Merzenich et al., 2012).
Genome Analysis in Daptomycin Resistance
Investigating genomic changes in response to antibiotics can inform the development of this compound, particularly in addressing drug resistance. Understanding genetic factors that contribute to resistance can guide modifications in this compound’s structure or administration to overcome similar challenges (Díaz et al., 2014).
Cardiotoxicity Management in Chemotherapy
The management of cardiotoxicity in chemotherapy, particularly with drugs like doxorubicin, is a significant concern. Insights gained from these studies can be applied to this compound, particularly if it shows similar cardiotoxic profiles, to improve safety profiles in clinical applications (Chacko et al., 2015).
Eigenschaften
CAS-Nummer |
90044-18-1 |
|---|---|
Molekularformel |
C21H29N5O11 |
Molekulargewicht |
527.5 g/mol |
IUPAC-Name |
2-[[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C21H29N5O11/c1-33-15-8(5-27)36-20(14(32)12(15)30)37-16-9(6-28)35-19(13(31)11(16)29)26-21-24-17-10(18(25-21)34-2)7(3-22)4-23-17/h4,8-9,11-16,19-20,27-32H,5-6H2,1-2H3,(H2,23,24,25,26)/t8-,9-,11-,12-,13-,14-,15-,16-,19-,20+/m1/s1 |
InChI-Schlüssel |
CNAGQZVMYBWWLN-LSIARSKGSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO |
SMILES |
COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO |
Kanonische SMILES |
COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)NC3=NC4=C(C(=CN4)C#N)C(=N3)OC)CO)CO |
Andere CAS-Nummern |
90044-18-1 |
Synonyme |
dapiramicin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



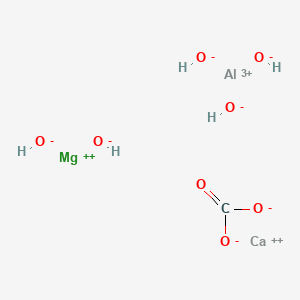
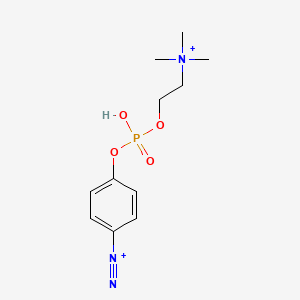
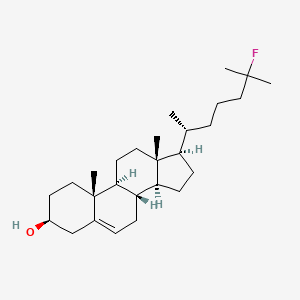
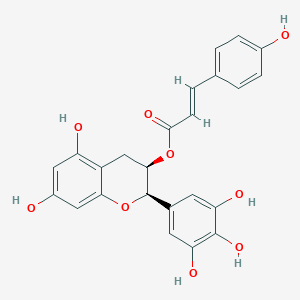
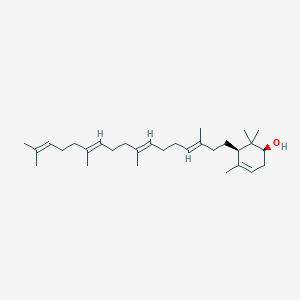
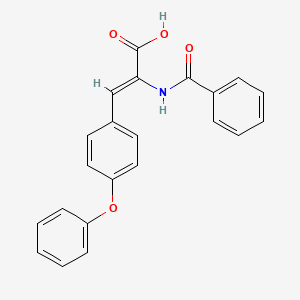
![4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide](/img/structure/B1236235.png)
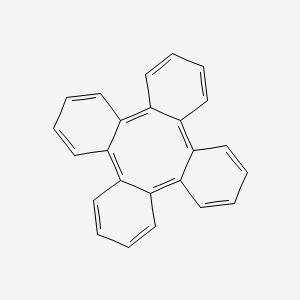
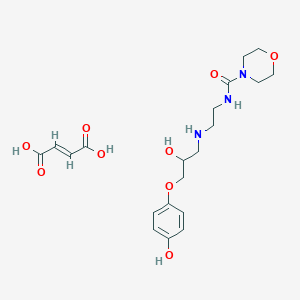
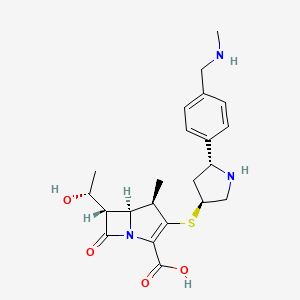



![7-Benzamido-4-hydroxy-3-({4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2-sulfonate](/img/structure/B1236249.png)